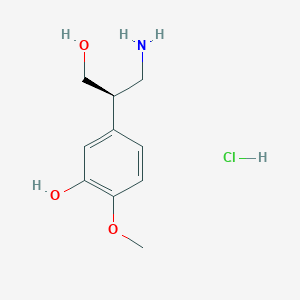![molecular formula C12H14ClFN2O2 B2777725 2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide CAS No. 1334147-23-7](/img/structure/B2777725.png)
2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide” is a chemical compound with the molecular formula C12H14ClFN2O2 and a molecular weight of 272.70 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide” consists of 12 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Metabolism in Herbicides
2-Chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide, as a chemical structure, is closely related to chloroacetamide herbicides like acetochlor, alachlor, and metolachlor. Research by Coleman et al. (2000) explored the metabolism of these herbicides in human and rat liver microsomes, revealing insights into their metabolic pathways and potential carcinogenicity. The study indicated that specific metabolites like CDEPA and CMEPA, derived from these herbicides, are bioactivated leading to potentially carcinogenic products (Coleman et al., 2000).
Soil Reception and Activity
The interaction of related herbicides with soil and crops was examined by Banks and Robinson (1986). They studied how wheat straw and irrigation affected the reception and activity of herbicides like acetochlor, highlighting the environmental impact and efficacy of these compounds in agricultural settings (Banks & Robinson, 1986).
Biodegradation Processes
Liu et al. (2020) focused on the anaerobic biodegradation of acetochlor, a chloroacetamide herbicide. Their study on anaerobic sludge revealed the degradation dynamics and potential pathways, providing valuable insights for environmental remediation and waste treatment (Liu et al., 2020).
Synthesis and Antimicrobial Evaluation
Fuloria et al. (2009) conducted research on the synthesis and antimicrobial evaluation of novel compounds related to 2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide. They explored the potential of these compounds for antibacterial and antifungal applications (Fuloria et al., 2009).
Spectroscopic and Photovoltaic Studies
Mary et al. (2020) investigated the spectroscopic properties and photovoltaic efficiency of bioactive benzothiazolinone acetamide analogs. This research is crucial in understanding the potential application of these compounds in dye-sensitized solar cells and their interactions with biological systems (Mary et al., 2020).
properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-[1-(4-fluorophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c1-8(9-2-4-10(14)5-3-9)16-12(18)7-15-11(17)6-13/h2-5,8H,6-7H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUWVATUVHPCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2777642.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2777645.png)


![6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one](/img/structure/B2777649.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2777651.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}adamantane-1-carboxamide](/img/structure/B2777653.png)
![methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2777655.png)
![4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B2777657.png)


